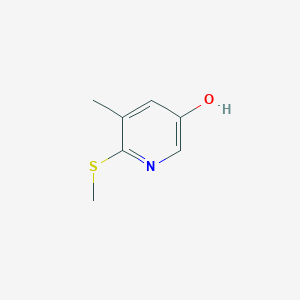
5-Methyl-6-(methylthio)pyridin-3-ol
Overview
Description
5-Methyl-6-(methylthio)pyridin-3-ol is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . It is a derivative of pyridine, characterized by the presence of a methyl group at the 5-position, a methylthio group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(methylthio)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-3-hydroxypyridine with methylthiol in the presence of a suitable catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(methylthio)pyridin-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methylthio group to a thiol group or further to a methyl group.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and methyl derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-(methylthio)pyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(methylthio)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups play a crucial role in its reactivity and binding affinity to target molecules . The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-hydroxypyridine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
6-Methylthio-3-hydroxypyridine: Lacks the methyl group at the 5-position, affecting its overall reactivity and applications.
3-Hydroxy-5-methylpyridine: Similar structure but lacks the methylthio group, leading to different chemical behavior.
Uniqueness
5-Methyl-6-(methylthio)pyridin-3-ol is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-methyl-6-methylsulfanylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGYPJZSTZXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
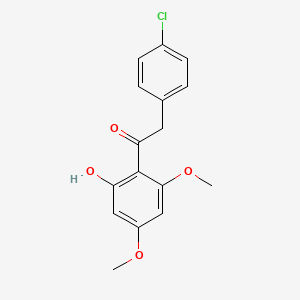
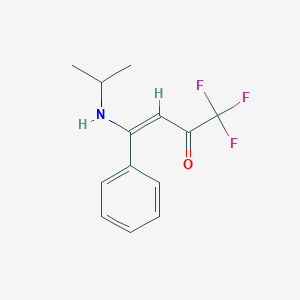
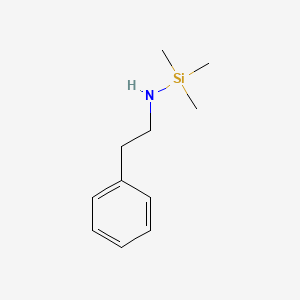
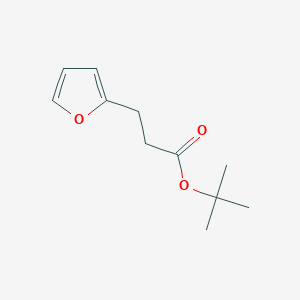
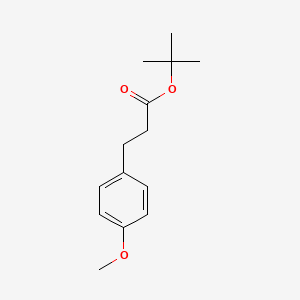
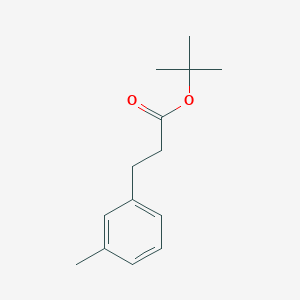
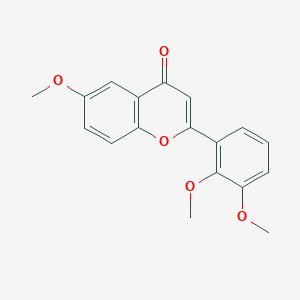


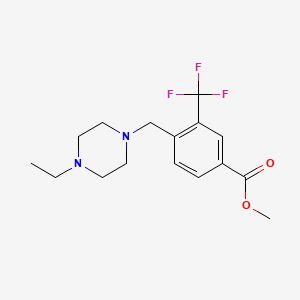
![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)
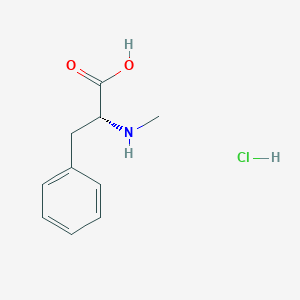
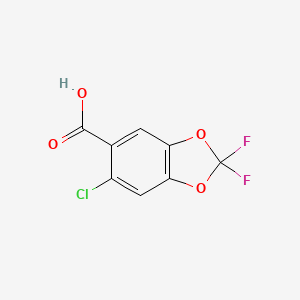
![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)
